

# An In-depth Technical Guide to 1-(2-Methoxypyridin-3-yl)ethanol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 1-(2-Methoxypyridin-3-yl)ethanol

Cat. No.: B178863

[Get Quote](#)

This guide provides a comprehensive technical overview of **1-(2-Methoxypyridin-3-yl)ethanol**, a substituted pyridyl ethanol of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical and physical properties, outlines plausible synthetic and purification methodologies, and discusses its potential applications, all while grounding the information in established chemical principles.

## Core Compound Identification and Properties

CAS Number: 112197-02-1[\[1\]](#)[\[2\]](#)

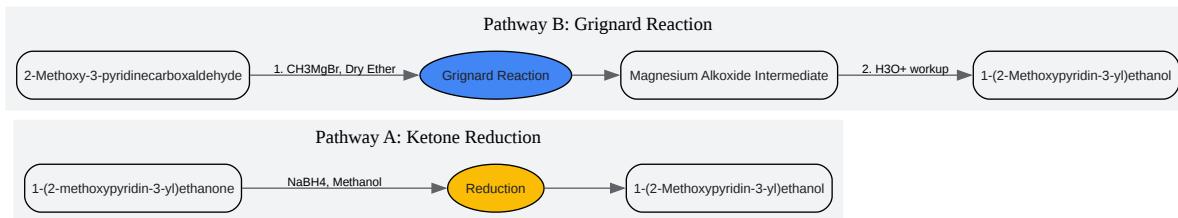
Molecular Formula: C<sub>8</sub>H<sub>11</sub>NO<sub>2</sub>[\[2\]](#)

Molecular Weight: 153.18 g/mol [\[2\]](#)

Synonyms: 1-(2-methoxypyridin-3-yl)ethan-1-ol, 1-(2-Methoxy-3-pyridyl)ethanol[\[2\]](#)

## Physicochemical Properties

While extensive experimental data for **1-(2-Methoxypyridin-3-yl)ethanol** is not readily available in the literature, we can infer some of its properties based on its structure and data from analogous compounds.


| Property      | Value/Description                                                                           | Source/Rationale                                                                                                                                                                                                      |
|---------------|---------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Physical Form | Expected to be a liquid at room temperature.                                                | Based on supplier information for the enantiomeric form and the physical state of similar low molecular weight alcohols.                                                                                              |
| Boiling Point | Estimated to be in the range of 250-260 °C at 760 mmHg.                                     | Inferred from structurally similar compounds like 2-(3-Methoxypyridin-2-yl)ethanol (Boiling Point: 255.0±25.0 °C).<br>[3]                                                                                             |
| Melting Point | Not available.                                                                              | As it is likely a liquid at room temperature, the melting point would be below 25 °C.                                                                                                                                 |
| Solubility    | Expected to be soluble in polar organic solvents such as ethanol, methanol, and chloroform. | The presence of a hydroxyl group and the pyridine nitrogen allows for hydrogen bonding, suggesting solubility in polar solvents. General principles of solubility ("like dissolves like") support this.<br>[4]<br>[5] |
| Purity        | Commercially available with purities of 97% or higher.<br>[2]                               | Supplier specifications.                                                                                                                                                                                              |

## Synthesis and Purification

The synthesis of **1-(2-Methoxypyridin-3-yl)ethanol** can be approached through established organic chemistry reactions. Two primary and reliable routes are proposed here: the reduction of a ketone precursor and a Grignard reaction with an aldehyde precursor.

## Proposed Synthetic Pathways

The choice between these pathways may depend on the availability of starting materials and the desired scale of the synthesis.



[Click to download full resolution via product page](#)

Caption: Plausible synthetic routes to **1-(2-Methoxypyridin-3-yl)ethanol**.

## Experimental Protocol: Pathway A - Reduction of 1-(2-methoxypyridin-3-yl)ethanone

This is often the more straightforward of the two methods, relying on the selective reduction of a ketone. The precursor, 1-(2-methoxypyridin-3-yl)ethanone, is commercially available and serves as a key intermediate in the synthesis of various pharmaceuticals.<sup>[6]</sup>

**Principle:** Sodium borohydride (NaBH4) is a mild and selective reducing agent that will reduce the ketone to a secondary alcohol without affecting the pyridine ring or the methoxy group.

**Step-by-Step Methodology:**

- **Dissolution:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-methoxypyridin-3-yl)ethanone (1.0 eq) in methanol. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
- **Cooling:** Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the reduction.
- **Addition of Reducing Agent:** Slowly add sodium borohydride (NaBH4) (1.1 eq) portion-wise to the stirred solution. The slow addition helps to manage the reaction rate and prevent excessive foaming.

- Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
- Quenching: Carefully quench the reaction by the slow addition of water to decompose any unreacted NaBH<sub>4</sub>.
- Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
- Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
- Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>) or magnesium sulfate (MgSO<sub>4</sub>).
- Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

## Purification Protocol

For many applications, the crude product from the reduction may be of sufficient purity. However, for more stringent requirements, purification is necessary.

Column Chromatography:

- Stationary Phase: Silica gel (230-400 mesh).
- Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by TLC analysis.

Distillation: For larger quantities, vacuum distillation can be an effective purification method, particularly for removing non-volatile impurities.

## Structural Characterization

While specific experimental spectra for **1-(2-Methoxypyridin-3-yl)ethanol** are not widely published, the expected spectral data can be predicted based on its chemical structure.

## Predicted <sup>1</sup>H NMR Spectrum (in CDCl<sub>3</sub>)

- ~1.5 ppm (d, 3H): A doublet corresponding to the three protons of the methyl group (CH<sub>3</sub>) adjacent to the chiral center, coupled to the methine proton.
- ~3.9 ppm (s, 3H): A singlet for the three protons of the methoxy group (OCH<sub>3</sub>).
- ~5.0 ppm (q, 1H): A quartet for the methine proton (CH) of the ethanol moiety, coupled to the adjacent methyl group.
- ~7.0-8.2 ppm (m, 3H): A series of multiplets corresponding to the three aromatic protons on the pyridine ring.

## Predicted <sup>13</sup>C NMR Spectrum (in CDCl<sub>3</sub>)

- ~23 ppm: Signal for the methyl carbon (-CH<sub>3</sub>).
- ~53 ppm: Signal for the methoxy carbon (-OCH<sub>3</sub>).
- ~65 ppm: Signal for the methine carbon (-CHOH).
- ~120-160 ppm: A set of signals corresponding to the carbons of the pyridine ring.

## Mass Spectrometry

In electrospray ionization mass spectrometry (ESI-MS), the compound is expected to show a prominent protonated molecular ion.

- [M+H]<sup>+</sup>: Calculated m/z = 154.0863

## Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **1-(2-Methoxypyridin-3-yl)ethanol** is not readily available. However, based on the data for structurally related methoxypyridine derivatives, the following precautions should be observed:

- Causes skin and serious eye irritation.[[7](#)]
- May cause respiratory irritation.[[7](#)]
- Harmful if swallowed.
- Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[[7](#)]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[[7](#)]

## Applications and Future Outlook

The primary application of **1-(2-Methoxypyridin-3-yl)ethanol** is likely as a building block in organic synthesis, particularly in the field of medicinal chemistry. The methoxypyridine scaffold is a common feature in many biologically active molecules.

- Intermediate for Pharmaceutical Synthesis: The precursor, 1-(2-methoxypyridin-3-yl)ethanone, is a known intermediate in the development of kinase inhibitors for cancer therapy.[[6](#)] This suggests that the corresponding alcohol, **1-(2-Methoxypyridin-3-yl)ethanol**, could also be a valuable intermediate for the synthesis of novel drug candidates.
- Scaffold for Library Synthesis: The hydroxyl group provides a reactive handle for further functionalization, making this compound suitable for the creation of libraries of related molecules for high-throughput screening in drug discovery programs.
- Fungicidal Activity: Substituted pyridyl ethanols have been investigated for their fungicidal properties, suggesting a potential application in agrochemical research.[[8](#)]

The versatility of the methoxypyridine core, combined with the reactive ethanol side chain, positions this compound as a valuable tool for chemists exploring new therapeutic agents and functional materials.

## Conclusion

**1-(2-Methoxypyridin-3-yl)ethanol** is a readily accessible synthetic intermediate with significant potential in pharmaceutical and agrochemical research. While detailed experimental

data is sparse in the public domain, its properties and reactivity can be reliably inferred from established chemical principles and data on related compounds. The synthetic routes outlined in this guide offer practical approaches for its preparation, enabling further investigation into its applications.

## References

- Chemsoc. **1-(2-methoxypyridin-3-yl)ethanol** | CAS#:112197-02-1.
- University of Wisconsin-Madison. 14 Formation and reaction of a Grignard reagent.
- Kuzenkov, A.V., et al. (2009). Synthesis and fungicidal activity of substituted 1-(3-pyridyl)-2-(4-chlorophenoxy)-ethanols-1. *Chemistry of Heterocyclic Compounds*, 45, 1331–1335.
- O'Reilly, R. K., et al. (2009). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. *Bioorganic & Medicinal Chemistry Letters*, 19(15), 4246-4250.
- Clark, J. (2023). Grignard Reagents. Chemistry LibreTexts.
- ChemBK. (2024). Grignard reagent.
- Studylib. Grignard Reagent & Reactions: Organic Synthesis Guide.
- Brunet, J.J., et al. (1993). A simple synthesis of 2-methoxypyridine-3-carbonitriles. *Tetrahedron Letters*, 34(20), 3275-3278.
- Google Patents. (2010). JP2010270008A - Method of producing pyridine ethanol derivative.
- Zoltewicz, J. A., et al. (1999). Synthesis of Substituted 2-Pyridyl-4-phenylquinolines. *Molecules*, 4(1), 58-69.
- Feringa, B. L., et al. (2012). Enantioselective Catalytic Dearomatic Addition of Grignard Reagents to 4-Methoxypyridinium Ions. *Journal of the American Chemical Society*, 134(4), 2050-2053.
- Al-Suwaidan, I. A., et al. (2021). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. *Molecules*, 26(11), 3289.
- MySkinRecipes. 1-(2-Methoxypyridin-3-yl)ethanone.
- Chemicalbridge. (R)-**1-(2-Methoxypyridin-3-yl)ethanol**.
- PubChem. (2-Methoxypyridin-3-yl)methanol.
- PubChem. 1-(6-Methoxypyridin-2-yl)ethanol.
- PubChem. 2-(2-Hydroxyethyl)pyridine.
- Preprints.org. (2021). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals.
- Org, J. M., et al. (2015). Synthesis of Multi-Substituted Pyridines from Ylidene malononitriles and their Emission Properties. *Organic letters*, 17(15), 3794–3797.
- Yalkowsky, S. H., & Valvani, S. C. (1980). Solubility of organic solutes in ethanol/water mixtures. *Journal of pharmaceutical sciences*, 69(8), 912–922.

- PubChem. 2,2,2-Trifluoro-1-(3-methoxypyridin-2-YL)ethan-1-one.
- Google Patents. (2016). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- BIOFOUNT. 2-(3-METHOXYPYRIDIN-2-YL)ETHANOL.
- ResearchGate. (2008). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 1-(2-methoxypyridin-3-yl)ethanol | CAS#:112197-02-1 | Chemsoc [chemsoc.com]
- 2. 1-(2-Methoxypyridin-3-yl)ethanol | CymitQuimica [cymitquimica.com]
- 3. 90087-19-7|2-(3-METHOXYPYRIDIN-2-YL)ETHANOL|2-(3-METHOXYPYRIDIN-2-YL)ETHANOL -范德生物科技公司 [bio-fount.com]
- 4. Solubility of organic solutes in ethanol/water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solvent Miscibility Table [sigmaaldrich.com]
- 6. 1-(2-Methoxypyridin-3-yl)ethanone [myskinrecipes.com]
- 7. fishersci.com [fishersci.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(2-Methoxypyridin-3-yl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178863#1-2-methoxypyridin-3-yl-ethanol-cas-number-and-properties>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)